N4-(4-aminophenyl)-N6,N6,2-trimethylpyrimidine-4,6-diamine
Description
N4-(4-Aminophenyl)-N6,N6,2-trimethylpyrimidine-4,6-diamine (CAS: 1706419-07-9) is a pyrimidine diamine derivative with the molecular formula C₁₃H₁₇N₅ and a molar mass of 243.31 g/mol. Key physicochemical properties include a predicted density of 1.225 g/cm³, boiling point of 435.5°C, and pKa of 6.29 . The compound features a pyrimidine core substituted with a 4-aminophenyl group at the N4 position and two methyl groups at the N6 and C2 positions.
Properties
IUPAC Name |
6-N-(4-aminophenyl)-4-N,4-N,2-trimethylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-9-15-12(8-13(16-9)18(2)3)17-11-6-4-10(14)5-7-11/h4-8H,14H2,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGSPBNIJIPSDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and General Preparation Strategy
The preparation of N4-(4-aminophenyl)-N6,N6,2-trimethylpyrimidine-4,6-diamine generally involves multi-step synthetic procedures starting from suitably substituted pyrimidine precursors. The key steps include:
Formation of the Pyrimidine Core:
The pyrimidine ring is typically constructed via condensation reactions involving β-dicarbonyl compounds and urea or thiourea derivatives under acidic or basic catalysis. This provides the pyrimidine-4,6-diamine scaffold necessary for further functionalization.Introduction of Methyl Groups at N6 and 2 Positions:
Selective methylation is achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is often conducted under reflux conditions in polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) to enhance nucleophilicity and methylation efficiency.Attachment of the 4-Aminophenyl Group at N4:
This step involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) where the 4-aminophenyl moiety is introduced at the N4 position of the pyrimidine ring.Purification and Characterization:
After synthesis, purification methods such as recrystallization, column chromatography, or preparative HPLC are employed to achieve high purity (>95%). Analytical techniques including ^1H and ^13C NMR spectroscopy, HPLC, and X-ray crystallography confirm the structure and substitution pattern.
Detailed Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes and Optimization |
|---|---|---|
| Pyrimidine ring formation | β-dicarbonyl compound + urea/thiourea; acidic/basic catalyst | Temperature and pH optimized to maximize ring closure yield |
| Methylation at N6 and 2 | Methyl iodide, potassium carbonate, reflux in DMSO or acetonitrile | Controlled stoichiometry to prevent overalkylation; microwave-assisted heating can reduce reaction time and improve yield (>80%) |
| Introduction of 4-aminophenyl | Pd-catalyst (e.g., Pd2(dba)3), BINAP ligand, sodium t-butoxide base, toluene, 80°C, inert atmosphere | Degassing to remove oxygen; reaction time ~1 hour; benzophenone imine as amine source followed by hydrolysis for free amine |
| Workup and purification | Extraction with organic solvents, neutralization, silica gel chromatography | Use of phase separator tubes and multiple triturations to ensure purity |
This approach balances reaction efficiency, yield, and purity, making it suitable for both laboratory-scale and industrial synthesis.
Industrial Production Considerations
Industrial-scale synthesis adapts the laboratory methods with the following enhancements:
Continuous Flow Reactors:
These enable precise control over reaction parameters (temperature, pressure, residence time), improving reproducibility and scalability.Automated Systems:
Automated reagent addition and in-line monitoring (e.g., HPLC) ensure consistent quality and reduce human error.Green Chemistry Practices:
Efforts to minimize solvent use, recycle catalysts, and reduce hazardous waste are increasingly incorporated.Yield and Purity Optimization:
Reaction parameters are finely tuned to maximize yield (typically >80%) and purity (>95%), crucial for pharmaceutical applications.
Analytical and Characterization Techniques
Analytical methods critical for confirming the successful preparation of this compound include:
| Technique | Purpose | Details |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Monitor reaction progress and purity | Purity threshold >95% for biological testing |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm substitution pattern and stereochemistry | ^1H NMR signals for methyl groups δ 2.8–3.2 ppm; aromatic protons for aminophenyl group |
| Mass Spectrometry (MS) | Molecular weight confirmation | Confirms molecular formula C13H17N5 (MW 243.31 g/mol) |
| X-ray Crystallography | Structural elucidation and hydrogen bonding analysis | Monoclinic crystals, space group P21/c, β angle ~109° |
These techniques ensure the structural integrity and reproducibility of the compound.
Summary Table of Key Preparation Parameters
| Parameter | Description / Value |
|---|---|
| Molecular Formula | C13H17N5 |
| Molecular Weight | 243.31 g/mol |
| Methylation Agent | Methyl iodide |
| Base Used | Potassium carbonate |
| Solvent | DMSO, acetonitrile, toluene |
| Temperature | Reflux (~80–110°C), microwave-assisted options |
| Catalyst for Amination | Pd2(dba)3, BINAP ligand |
| Reaction Time | 1–3 hours |
| Yield | 42–85% depending on step and scale |
| Purity | >95% after purification |
Research Findings and Notes
The methylation steps require careful control to avoid overalkylation or side reactions; microwave-assisted synthesis has been shown to reduce reaction times significantly while maintaining high yields.
The palladium-catalyzed amination for introducing the 4-aminophenyl group is efficient but requires inert atmosphere and degassing to prevent catalyst deactivation.
Industrial synthesis favors continuous flow and automated systems to optimize throughput and reproducibility.
The compound's physicochemical properties, such as a predicted boiling point of approximately 435.5°C and density around 1.225 g/cm³, influence purification and handling protocols.
Chemical Reactions Analysis
Types of Reactions
N4-(4-aminophenyl)-N6,N6,2-trimethylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The aminophenyl group can undergo substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine in organic solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : N4-(4-aminophenyl)-N6,N6,2-trimethylpyrimidine-4,6-diamine serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical transformations such as oxidation, reduction, and substitution reactions.
Biology
- Biological Activity : The compound has been investigated for its potential antimicrobial and anticancer properties. Its structure allows it to interact with biological targets, potentially inhibiting enzyme activity or altering cellular signaling pathways.
Medicine
- Therapeutic Potential : Ongoing research aims to explore its application as a therapeutic agent for diseases such as cancer. Preliminary studies suggest that it may exhibit cytotoxic effects against specific cancer cell lines.
Industry
- Specialty Chemicals : The compound is utilized in the production of specialty chemicals and materials that require unique properties, making it valuable for industrial applications.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells (MCF-7), suggesting its potential as a lead compound for further drug development.
Case Study 2: Antimicrobial Properties
Research focusing on the antimicrobial efficacy of this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was highlighted as a key mechanism behind its antimicrobial action.
Mechanism of Action
The mechanism of action of N4-(4-aminophenyl)-N6,N6,2-trimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The aminophenyl group allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with pyrimidine and heterocyclic diamines, focusing on structural variations, physicochemical properties, and inferred biological relevance.
Structural and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Key Observations
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-aminophenyl group is electron-donating, contrasting with nitro-substituted analogs (e.g., ) that exhibit electron-withdrawing effects. This difference may influence solubility, reactivity, and binding affinity in biological systems.
- Steric Effects : Methyl groups at N6 and C2 in the target compound reduce steric hindrance compared to bulkier substituents like benzyl or methoxypropyl groups in pyrazolo-pyrimidines or imidazo-pyridines .
Physicochemical Properties
- Density and Polarity : The target compound’s predicted density (1.225 g/cm³) is lower than nitro-substituted analogs (e.g., ~1.3–1.5 g/cm³ for nitro-containing compounds), reflecting differences in molecular packing and hydrophobicity .
- Thermal Stability : The target’s predicted boiling point (435.5°C) suggests moderate thermal stability, comparable to imidazo-pyridine derivatives .
Biological Activity
N4-(4-aminophenyl)-N6,N6,2-trimethylpyrimidine-4,6-diamine, also referred to as N6-(4-aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an aminophenyl group and multiple methyl substitutions on the pyrimidine ring. Its unique structure may confer various biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- Molecular Formula : C13H17N5
- Molecular Weight : 245.31 g/mol
- CAS Number : 1706419-07-9
- Purity : 95% .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.
- Anticancer Properties : Investigations into its anticancer potential reveal that the compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Specific pathways affected include those involving tyrosine kinases and other signaling molecules.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes relevant in disease processes, suggesting its potential as a therapeutic agent in treating conditions such as cancer and inflammatory diseases.
The mechanism of action for this compound involves binding to specific molecular targets within cells. This interaction can modulate enzyme activity or alter cellular signaling pathways. For instance:
- Enzyme Interaction : The aminophenyl group allows for selective binding to enzymes involved in critical metabolic pathways.
- Cell Signaling Modulation : The compound may influence signal transduction pathways that are pivotal in cell growth and differentiation.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on human breast cancer cells (MCF-7), researchers found that treatment with the compound resulted in a significant reduction in cell viability. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways leading to apoptosis .
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
Q & A
Q. What are the established synthetic routes for N4-(4-aminophenyl)-N6,N6,2-trimethylpyrimidine-4,6-diamine, and what key reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by sequential substitutions. Critical steps include coupling reactions under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Palladium catalysts are often employed for aromatic substitutions. Elevated temperatures (80–120°C) and inert atmospheres (N₂/Ar) are essential to prevent oxidation. Yield optimization requires careful control of stoichiometry, reaction time, and purification via column chromatography or recrystallization. Purity is validated using HPLC (>95%) .
Q. How is the structural characterization of this compound performed to confirm its identity and purity?
Structural confirmation relies on a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and methyl group environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography : Resolves stereochemical details and confirms substitution patterns, as demonstrated in related pyrimidine derivatives .
- HPLC : Assesses purity by detecting trace impurities or unreacted intermediates .
Q. What preliminary biological screening methods are used to evaluate its kinase inhibition potential?
Initial activity is tested via in vitro kinase inhibition assays using recombinant kinases (e.g., EGFR, VEGFR). IC₅₀ values are determined using fluorescence-based or radiometric assays. Cell-based assays (e.g., proliferation inhibition in cancer cell lines) follow, with selectivity assessed against non-target kinases. Dose-response curves and Western blotting validate target engagement .
Advanced Research Questions
Q. How can synthetic yield and sustainability be improved using advanced methodologies?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by enhancing reaction homogeneity .
- Continuous Flow Chemistry : Minimizes solvent use and improves scalability while maintaining high purity .
- Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) or ethyl acetate reduces environmental impact .
Q. What strategies resolve discrepancies in reported biological activity across different studies?
Discrepancies may arise from variations in assay conditions (e.g., ATP concentration, cell line genetic background) or compound purity. Mitigation strategies include:
- Standardized Assay Protocols : Use of uniform ATP concentrations (e.g., 1 mM) and isogenic cell lines.
- Purity Reassessment : HPLC-MS to detect degradation products or stereoisomers.
- Statistical Design of Experiments (DoE) : Identifies confounding variables (e.g., pH, temperature) using factorial designs .
Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?
- Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction pathways and transition states to optimize synthetic routes .
- Molecular Docking : Predicts binding modes with kinase active sites (e.g., ATP-binding pockets) using software like AutoDock Vina.
- Molecular Dynamics (MD) Simulations : Assesses stability of kinase-inhibitor complexes over time (50–100 ns simulations) .
Q. What analytical techniques are critical for resolving structural ambiguities in derivatives?
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions.
- Isotopic Labeling : ¹⁵N/¹³C-labeled precursors trace substitution pathways.
- Single-Crystal XRD : Resolves regiochemical ambiguities in methyl or amino group placements .
Data Contradiction and Mechanistic Analysis
Q. How to interpret conflicting data on selectivity profiles in kinase inhibition studies?
Contradictions may arise from off-target effects or assay interference (e.g., fluorescent compound autofluorescence). Solutions include:
- Counter-Screening : Test against a broader kinase panel (e.g., 100+ kinases).
- Cellular Thermal Shift Assay (CETSA) : Validates target engagement in live cells.
- Structure-Activity Relationship (SAR) Studies : Modify substituents to isolate selectivity determinants .
Q. What mechanistic insights explain its dual activity in cancer and inflammatory pathways?
Kinase inhibitors often target overlapping pathways (e.g., JAK/STAT in both cancer and inflammation). Transcriptomic profiling (RNA-seq) and phosphoproteomics identify downstream effectors. For example, suppression of NF-κB or MAPK signaling may explain dual efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
